molecular formula C13H19N3O B7548752 N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide

N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide

Cat. No.: B7548752
M. Wt: 233.31 g/mol
InChI Key: VRVDDVWBNRUQOD-UHFFFAOYSA-N
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Description

N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide typically involves the reaction of 4-methylpiperidine with 3-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0–5°C) to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of N4-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 3-(3-pyridyl)-5-(4-substitutedphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole

Uniqueness

N~4~-methyl-1-(3-pyridylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of a piperidine ring, a pyridine moiety, and a carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)12-4-7-16(8-5-12)10-11-3-2-6-15-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDDVWBNRUQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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